2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride is a chemical compound that features a bicyclic structure known as the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane core, followed by functionalization to introduce the sulfonyl and acetic acid groups. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective synthetic methodologies .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and reagents to facilitate the efficient construction of the desired molecular structure.
Chemical Reactions Analysis
Types of Reactions
2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(8-azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(8-azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride is unique due to its specific functional groups and the resulting chemical properties. The presence of the sulfonyl and acetic acid groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S.ClH/c11-9(12)5-15(13,14)8-3-6-1-2-7(4-8)10-6;/h6-8,10H,1-5H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDXCZIEHKGMDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)S(=O)(=O)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.